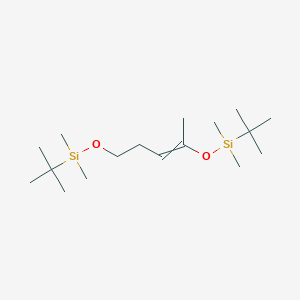

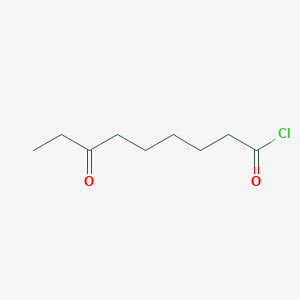

Nonanoyl chloride, 7-oxo-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Nonanoyl chloride, 7-oxo-, also known as pelargonoyl chloride, is an organic compound with the molecular formula C9H17ClO. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both a carbonyl group and a chlorine atom, making it a valuable reagent in various chemical reactions.

Preparation Methods

Nonanoyl chloride, 7-oxo-, can be synthesized through several methods. One common method involves the reaction of nonanoic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction typically occurs under reflux conditions, where the nonanoic acid is converted to nonanoyl chloride with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases. Industrial production methods often involve similar processes but on a larger scale, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Nonanoyl chloride, 7-oxo-, undergoes various chemical reactions, including:

Substitution Reactions: It readily reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively. These reactions typically occur under mild conditions and are facilitated by the presence of a base such as pyridine or triethylamine.

Hydrolysis: In the presence of water, nonanoyl chloride hydrolyzes to form nonanoic acid and hydrochloric acid. This reaction is exothermic and requires careful control to prevent excessive heat buildup.

Oxidation and Reduction: While nonanoyl chloride itself is not typically involved in oxidation or reduction reactions, it can be used as a precursor to other compounds that undergo such reactions

Scientific Research Applications

Nonanoyl chloride, 7-oxo-, has several applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. Its reactivity makes it a valuable intermediate in the preparation of complex molecules.

Biology: In biological research, nonanoyl chloride is used to modify biomolecules such as proteins and peptides. This modification can alter the properties of the biomolecules, making them useful for studying biological processes and developing new therapeutic agents.

Medicine: Nonanoyl chloride derivatives have been investigated for their potential therapeutic properties, including antimicrobial and anticancer activities. These derivatives are synthesized through reactions with various nucleophiles, leading to compounds with diverse biological activities.

Industry: In the industrial sector, nonanoyl chloride is used in the production of surfactants, lubricants, and plasticizers. .

Mechanism of Action

The mechanism of action of nonanoyl chloride, 7-oxo-, primarily involves its reactivity with nucleophiles. The carbonyl group in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various products depending on the nucleophile involved. For example, when reacting with amines, nonanoyl chloride forms amides through the nucleophilic substitution mechanism. The chlorine atom is displaced by the nucleophile, resulting in the formation of a new carbon-nitrogen bond .

Comparison with Similar Compounds

Nonanoyl chloride, 7-oxo-, can be compared with other acyl chlorides such as octanoyl chloride and decanoyl chloride. While all these compounds share similar reactivity due to the presence of the acyl chloride functional group, nonanoyl chloride is unique in its chain length and specific applications. For instance:

Octanoyl Chloride (C8H15ClO): This compound has a shorter carbon chain and is used in the synthesis of shorter-chain fatty acid derivatives.

Decanoyl Chloride (C10H19ClO): With a longer carbon chain, decanoyl chloride is used in the synthesis of longer-chain fatty acid derivatives and has different physical properties compared to nonanoyl chloride

These differences in chain length and physical properties influence the specific applications and reactivity of each compound, making nonanoyl chloride, 7-oxo-, a distinct and valuable reagent in various fields of research and industry.

Properties

CAS No. |

144121-58-4 |

|---|---|

Molecular Formula |

C9H15ClO2 |

Molecular Weight |

190.67 g/mol |

IUPAC Name |

7-oxononanoyl chloride |

InChI |

InChI=1S/C9H15ClO2/c1-2-8(11)6-4-3-5-7-9(10)12/h2-7H2,1H3 |

InChI Key |

BMJPZMQXSPPXPJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)CCCCCC(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-Hydroxyethoxy)ethyl]-3-sulfanylpropanamide](/img/structure/B12550680.png)

![{[1-(tert-Butylsulfanyl)hexa-1,5-dien-1-yl]oxy}(trimethyl)silane](/img/structure/B12550687.png)

![1-[(2-Methylacryloyl)oxy]propane-2-sulfonic acid](/img/structure/B12550730.png)